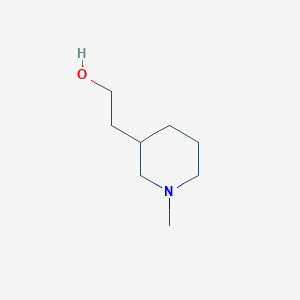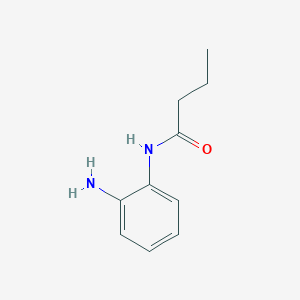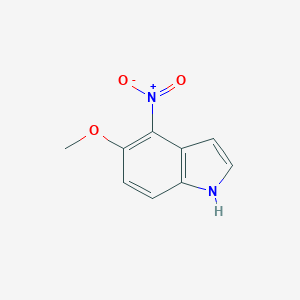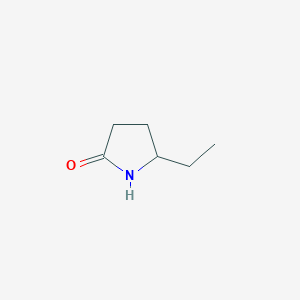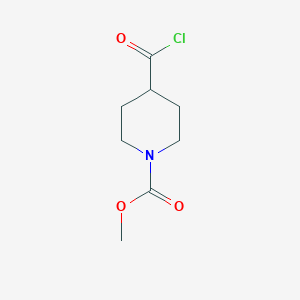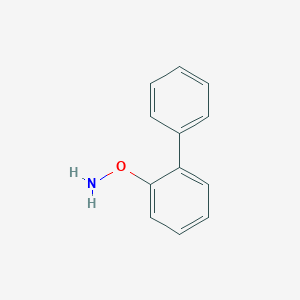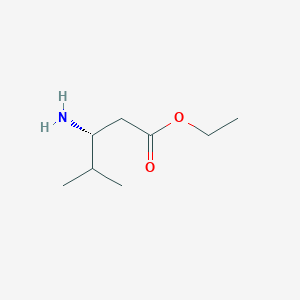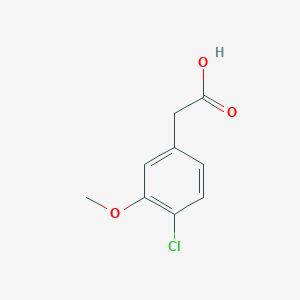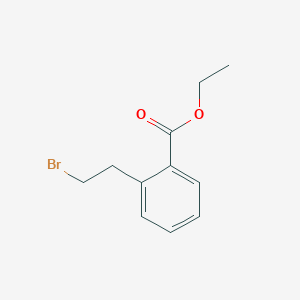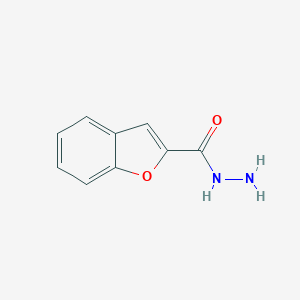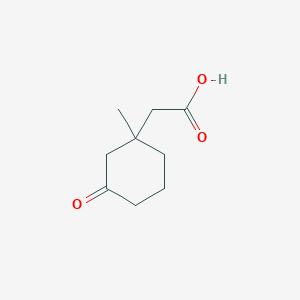
4-Thiazol-2-yl-benzaldehyde
概要
説明
“4-Thiazol-2-yl-benzaldehyde” is a chemical compound with the molecular formula C10H7NOS and a molecular weight of 190.25 . It is also known by its IUPAC name, 4-(1H-1lambda3-thiazol-2-yl)benzaldehyde .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzaldehyde group attached to a thiazole ring . The InChI code for this compound is 1S/C10H8NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7,13H .
科学的研究の応用
Antimicrobial Activity
Synthesis of Biologically Active Derivatives : Derivatives of 4-Thiazol-2-yl-benzaldehyde have been synthesized with potential activity against Candida albicans, demonstrating their potential in antimicrobial applications. The study involved the synthesis of various thiazole derivatives and their evaluation using an agar diffusion technique (Ramadan, 2010).
Antimicrobial and Corrosion Inhibition Studies : N-substituted benzylidenebenzo[d]thiazol-2-amine derivatives, synthesized from 4-substituted benzaldehydes, showed notable antibacterial activity. The study also explored their potential as corrosion inhibitors in mild steel, indicating a dual application in both medical and industrial fields (Nayak & Bhat, 2023).
Synthesis of Novel Compounds
- Synthesis of Ferrocenyl-Containing Thiazole Imine Derivatives : A series of new N-substituted benzylidene-4-ferrocenyl-1,3-thiazol-2-amine derivatives were synthesized, showcasing potential in plant growth regulation and antifungal activities. This highlights the versatility of thiazole derivatives in various biological applications (Yu et al., 2007).
Potential Medicinal Uses
Antihyperglycemic Activity : Derivatives of this compound were involved in the synthesis of compounds with antihyperglycemic activity, indicating their potential use in diabetes treatment. The compounds were tested in animal models, showing their effectiveness in lowering blood glucose levels (Imran, Yar, & Khan, 2009).
Anti-inflammatory Evaluation : A study focused on synthesizing novel acyl-hydrazones bearing 2-aryl-thiazole moiety for potential use as anti-inflammatory drugs. The synthesized compounds showed promising results in reducing inflammation in vivo (Moldovan et al., 2011).
Anticancer and Antibacterial Properties : Novel 1,3-disubstituted-1H-pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones, incorporating benzothiazole, showed significant anticancer and antibacterial activities. This suggests their potential development as therapeutic agents in cancer and bacterial infection treatments (Deshineni et al., 2020).
Safety and Hazards
“4-Thiazol-2-yl-benzaldehyde” is classified as a hazardous substance. It is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) .
将来の方向性
While specific future directions for “4-Thiazol-2-yl-benzaldehyde” are not mentioned in the literature, thiazole compounds in general are of interest in medicinal chemistry due to their wide range of biological activities . Researchers are focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions .
作用機序
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . In the context of anti-tubercular compounds, benzothiazole derivatives have shown inhibition potency against M. tuberculosis .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The compound’s solubility in various solvents suggests that it may be influenced by the solvent environment .
特性
IUPAC Name |
4-(1,3-thiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLBILPEELCFQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441376 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198904-53-9 | |
| Record name | 4-Thiazol-2-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
